molecular formula C11H12BrClOS B14064937 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14064937
M. Wt: 307.63 g/mol
InChI Key: GMTPXMZEBHEMRL-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a methylthio-substituted aromatic compound followed by chlorination and subsequent reactions to introduce the propanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction conditions are essential to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylthio group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-3-(bromomethyl)phenyl)ethanone: Similar structure but with different substituents.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains thiourea and trifluoromethyl groups, used in different applications.

Uniqueness

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-methylsulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-7(13)10(14)9-5-3-4-8(6-12)11(9)15-2/h3-5,7H,6H2,1-2H3

InChI Key

GMTPXMZEBHEMRL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC(=C1SC)CBr)Cl

Origin of Product

United States

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